molecular formula C15H21ClO3 B14222363 Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester CAS No. 824948-37-0

Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester

Cat. No.: B14222363
CAS No.: 824948-37-0
M. Wt: 284.78 g/mol
InChI Key: SPODJVYXMKYMDD-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid core substituted with a 2-chloroethyl group, two ethyl groups, and a hydroxyl group, all esterified with an ethyl group. Its molecular formula is C15H21ClO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester typically involves multiple steps. One common method is the esterification of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The presence of the 2-chloroethyl group may also enable alkylation reactions with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, ethyl ester: Lacks the 2-chloroethyl and hydroxyl groups.

    Benzoic acid, 2-(2-chlorophenoxy)ethyl ester: Contains a chlorophenoxy group instead of the 2-chloroethyl group.

    Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2-methyl-, ethyl ester: Similar structure but with a methyl group instead of the ethyl groups.

Uniqueness

Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2-chloroethyl group, two ethyl groups, and a hydroxyl group makes it a versatile compound for various applications.

Properties

CAS No.

824948-37-0

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

ethyl 3-(2-chloroethyl)-2,4-diethyl-6-hydroxybenzoate

InChI

InChI=1S/C15H21ClO3/c1-4-10-9-13(17)14(15(18)19-6-3)11(5-2)12(10)7-8-16/h9,17H,4-8H2,1-3H3

InChI Key

SPODJVYXMKYMDD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1CCCl)CC)C(=O)OCC)O

Origin of Product

United States

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